![molecular formula C15H12FN3OS B5639216 2-(1H-benzimidazol-2-ylthio)-N-(2-fluorophenyl)acetamide](/img/structure/B5639216.png)
2-(1H-benzimidazol-2-ylthio)-N-(2-fluorophenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives, including our compound of interest, often involves multiple steps, including the reduction of o-nitrobenzyl oxime ethers, reaction with 2-chloroacetyl chloride, and subsequent reactions with thiobenzimidazole. These processes yield products with high yields and, in some cases, moderate enantiomeric excess, indicating a complex but efficient synthetic pathway for creating these compounds (Łączkowski, 2013).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is crucial for their biological activity. Spectral data such as 1H NMR, FTIR (Fourier transform infrared), MS (mass spectroscopy), and elemental analysis confirm the structures of these compounds. These analyses provide insights into the protonation states and the presence of functional groups that are key to the compound's reactivity and interaction with biological targets (Duran & Canbaz, 2013).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, contributing to their diverse biological activities. The reactions include nucleophilic substitution and amide formation, which are essential for synthesizing specific target molecules with potential antimicrobial and antitumor properties. The precise reactions and conditions determine the yield and effectiveness of the synthesized compounds (Yurttaş, Tay, & Demirayak, 2015).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, including "2-(1H-benzimidazol-2-ylthio)-N-(2-fluorophenyl)acetamide," are characterized by their solubility, melting points, and crystalline structure. These properties are crucial for determining the compound's suitability for further development into pharmaceutical agents. The physical properties are often influenced by the compound's molecular structure and the presence of specific functional groups (Basta et al., 2017).
Chemical Properties Analysis
The chemical properties, including the compound's reactivity, stability, and interactions with biological molecules, are essential for its potential therapeutic applications. Benzimidazole derivatives exhibit a range of chemical behaviors, such as acting as bases due to nitrogen in the benzimidazole ring and participating in hydrogen bonding, which contributes to their biological activity. Studies on these compounds reveal their potential as antimicrobial, antitumor, and anti-inflammatory agents, showcasing their chemical versatility and potential for drug development (Ozden, Atabey, Yıldız, & Göker, 2005).
properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3OS/c16-10-5-1-2-6-11(10)17-14(20)9-21-15-18-12-7-3-4-8-13(12)19-15/h1-8H,9H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKFQXYNGVHMCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-fluorophenyl)acetamide |
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